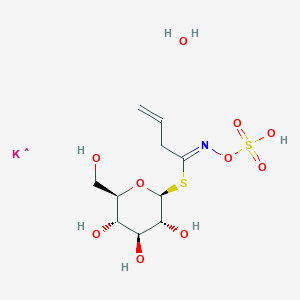
CID 131856797
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sinigrin monohydrate can be synthesized from the amino acid methionine through a multi-step biosynthetic pathway . The process involves several enzymatic reactions that convert methionine into sinigrin. The synthetic route typically includes the formation of intermediate compounds such as S-alkylthiohydroximate and desulfoglucosinolate, which are subsequently converted into sinigrin.
Industrial Production Methods
Industrial production of sinigrin monohydrate often involves the extraction of the compound from plant materials. The extraction process includes grinding the plant material, followed by extraction with a methanol-water mixture at high temperatures to deactivate myrosinase . The extract is then purified using ion-exchange chromatography, and the desulfoglucosinolates are eluted with water and freeze-dried .
化学反应分析
Types of Reactions
Sinigrin monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: The enzyme myrosinase hydrolyzes sinigrin to produce allyl isothiocyanate.
Oxidation: Sinigrin can be oxidized to form various oxidation products.
Substitution: Sinigrin can undergo substitution reactions to form different glucosinolate derivatives.
Common Reagents and Conditions
Myrosinase: Used for the hydrolysis of sinigrin to allyl isothiocyanate.
Oxidizing agents: Used for oxidation reactions.
Substitution reagents: Used for substitution reactions to form derivatives.
Major Products Formed
Allyl isothiocyanate: Formed from the hydrolysis of sinigrin by myrosinase.
Oxidation products: Formed from the oxidation of sinigrin.
Glucosinolate derivatives: Formed from substitution reactions.
科学研究应用
Sinigrin monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for the isolation and identification of glucosinolates.
Biology: Studied for its role in plant defense mechanisms and its interactions with herbivores and pathogens.
Industry: Used in the food industry for its pungent flavor and as a biofumigant in agriculture.
作用机制
The mechanism of action of sinigrin monohydrate involves its hydrolysis by the enzyme myrosinase to produce allyl isothiocyanate . Allyl isothiocyanate exerts its effects through various molecular targets and pathways, including:
Induction of apoptosis: Up-regulation of p53 and down-regulation of Bcl-2 family members and caspases.
Regulation of cAMP-mediated pathways: Enhances the asthma-relieving effects of beta-adrenergic receptor agonists by increasing cAMP levels and stimulating protein kinase A activity.
相似化合物的比较
Sinigrin monohydrate is unique among glucosinolates due to its ability to produce allyl isothiocyanate, which is responsible for the pungent taste of mustard and horseradish . Similar compounds include:
Gluconasturtiin: Another glucosinolate found in watercress.
Glucoraphanin: Found in broccoli and known for its anticancer properties.
Sinalbin: Found in white mustard and produces a less pungent mustard oil.
Sinigrin monohydrate stands out due to its widespread occurrence in Brassicaceae plants and its significant biological activities.
属性
分子式 |
C10H19KNO10S2 |
|---|---|
分子量 |
416.5 g/mol |
InChI |
InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/b11-6-;;/t5-,7-,8+,9-,10+;;/m1../s1 |
InChI 键 |
PRJZDNJDWCURTO-YEIBXKIESA-N |
手性 SMILES |
C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K] |
规范 SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.O.[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


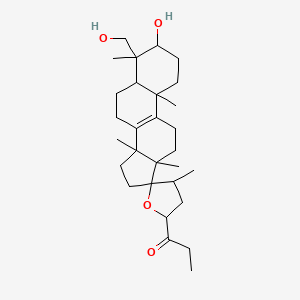
![17-Hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B12322668.png)
![1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-](/img/structure/B12322670.png)
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12322673.png)
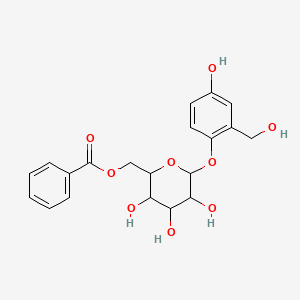
![Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate](/img/structure/B12322678.png)
![5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine](/img/structure/B12322685.png)
![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12322699.png)
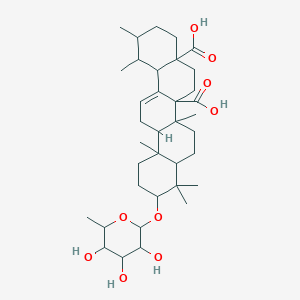
![7-Methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12322716.png)
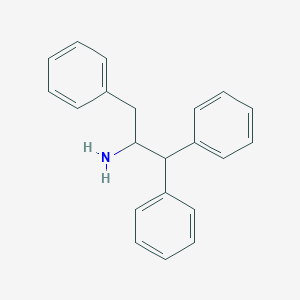
![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)

